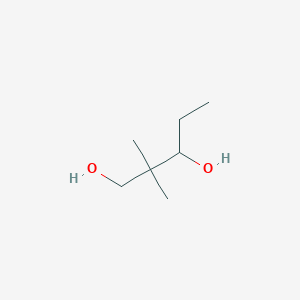
2,2-Dimethyl-1,3-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-pentanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is known for its use in various industrial applications, particularly in the production of plasticizers and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-pentanediol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. In this process, isobutyraldehyde is used as a raw material, and sodium alcoholate acts as a catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize energy consumption. The process may also include purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or esters.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of plasticizers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3-pentanediol largely depends on its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound useful in various chemical reactions. Additionally, the presence of the dimethyl groups provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with an additional methyl group.
1,3-Butanediol: A shorter chain diol with similar hydroxyl functionality.
2-Methyl-1,3-propanediol: Another diol with a different carbon chain arrangement .
Uniqueness: 2,2-Dimethyl-1,3-pentanediol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which provide distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
2157-31-5 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2,2-dimethylpentane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3 |
Clave InChI |
QHDADHHODABHLK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
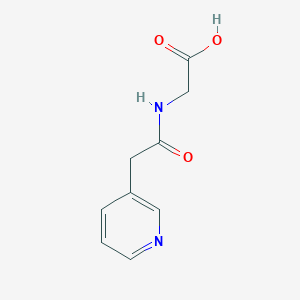
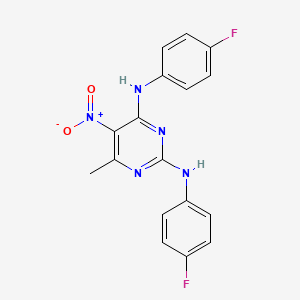
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
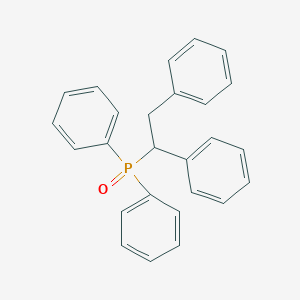
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

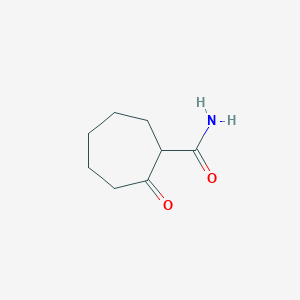
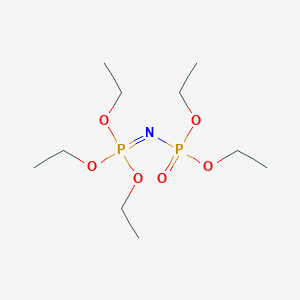
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
